1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Additionally, this paper will explore potential future directions for research on this compound.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, due to its structural similarity with the discussed chemical inhibitors in the study by Khojasteh et al. (2011), may have potential applications in the inhibition of Cytochrome P450 (CYP) isoforms. The selectivity of such inhibitors is crucial in deciphering the involvement of specific CYP isoforms in drug metabolism, indicating potential roles in predicting drug-drug interactions (Khojasteh et al., 2011).
Synthesis and Applications of Pyrazole Heterocycles
The pyrazole moiety is significant in various biologically active compounds and serves as a valuable template for medicinal chemistry. The compound, being a pyrazole derivative, may have uses in synthesizing heterocyclic compounds with wide-ranging biological activities like anticancer, anti-inflammatory, antimicrobial, and antiviral (Dar & Shamsuzzaman, 2015).
Reactivity and Application in Heterocyclic and Dyes Synthesis
The compound’s structural features could be explored for its reactivity and application in synthesizing various classes of heterocyclic compounds and dyes. The unique reactivity of pyrazole derivatives offers mild reaction conditions for generating diverse compounds from a wide range of precursors (Gomaa & Ali, 2020).
Significance in Medicinal Chemistry
Methyl-substituted pyrazoles, including structures similar to 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, are reported as potent medicinal scaffolds exhibiting a spectrum of biological activities. The compound might hold significant value in medicinal chemistry for developing new leads with high efficacy and lesser microbial resistance (Sharma et al., 2021).
properties
IUPAC Name |
2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-12-7(9(10)13)5-6(11-12)8-3-2-4-14-8/h2-5H,1H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEQNICUPRDSGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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